molecular formula C17H22N4O4S B5640055 N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No. B5640055
M. Wt: 378.4 g/mol
InChI Key: KVOXUARQFJPPAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole-benzenesulfonamide derivatives typically involves cyclocondensation reactions, starting from appropriate diketones and hydrazinobenzenesulfonamide hydrochlorides. These processes are crucial for creating the core pyrazole structure and incorporating the benzenesulfonamide functionality. For example, one study on a similar molecule, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, describes its preparation via cyclocondensation, highlighting the importance of precise reaction conditions and the role of morpholine and benzenesulfonamide components in the molecular framework (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole-benzenesulfonamide derivatives is often elucidated using spectroscopic techniques like FTIR, NMR, and HRMS. These methods provide detailed information about the arrangement of atoms and the electronic environment within the molecule. For example, the crystallographic study of similar compounds has revealed significant differences in conformations, which could influence their biological activities and interactions with other molecules (Borges et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of pyrazole-benzenesulfonamide derivatives includes their ability to undergo further functionalization and participate in various chemical reactions. These properties are influenced by the presence of the pyrazole ring and the benzenesulfonamide moiety, which can engage in hydrogen bonding, electronic interactions, and other types of chemical reactivity. The specific reactivity patterns can be explored through experimental studies and molecular docking analyses to understand their potential biological activities (Karunakar et al., 2023).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazole compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Future Directions

Pyrazole-bearing compounds have been the focus of much research due to their diverse pharmacological effects . Future research could explore the potential applications of this specific compound in various fields, such as medicine or agriculture.

properties

IUPAC Name

N-[2-(2-methylpyrazol-3-yl)ethyl]-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-15(5-7-18-20)6-8-19-26(23,24)16-4-2-3-14(13-16)17(22)21-9-11-25-12-10-21/h2-5,7,13,19H,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOXUARQFJPPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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